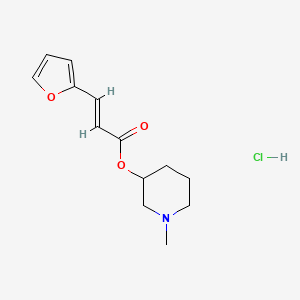
3-(2,4-dichlorophenyl)-2-(2-furoylamino)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-dichlorophenyl)-2-(2-furoylamino)acrylic acid, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. Diflunisal was first synthesized in 1969 and has since been used in various scientific research applications due to its unique properties.
Wirkmechanismus
3-(2,4-dichlorophenyl)-2-(2-furoylamino)acrylic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, which cause inflammation, pain, and fever. By inhibiting COX enzymes, 3-(2,4-dichlorophenyl)-2-(2-furoylamino)acrylic acid reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
3-(2,4-dichlorophenyl)-2-(2-furoylamino)acrylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are involved in the immune response and inflammation. 3-(2,4-dichlorophenyl)-2-(2-furoylamino)acrylic acid has also been shown to reduce the production of reactive oxygen species, which can cause damage to cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2,4-dichlorophenyl)-2-(2-furoylamino)acrylic acid has a number of advantages for use in scientific research. It is readily available and relatively inexpensive. It has also been extensively studied, which means that there is a large body of research available on its properties and potential applications. However, 3-(2,4-dichlorophenyl)-2-(2-furoylamino)acrylic acid also has some limitations. It has been shown to have potential side effects, including gastrointestinal bleeding and renal toxicity. It also has a relatively short half-life, which means that it may need to be administered multiple times to achieve therapeutic effects.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-(2,4-dichlorophenyl)-2-(2-furoylamino)acrylic acid. One potential direction is the development of new formulations of the drug that could improve its efficacy and reduce its potential side effects. Another potential direction is the study of 3-(2,4-dichlorophenyl)-2-(2-furoylamino)acrylic acid's potential use in treating other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further research could be done to better understand the mechanisms by which 3-(2,4-dichlorophenyl)-2-(2-furoylamino)acrylic acid exerts its therapeutic effects, which could lead to the development of new drugs with similar properties.
Synthesemethoden
3-(2,4-dichlorophenyl)-2-(2-furoylamino)acrylic acid can be synthesized through the reaction of 2,4-dichlorophenol with furoyl chloride to form 2-(2,4-dichlorophenoxy)acetyl chloride. This intermediate is then reacted with glycine to form 3-(2,4-dichlorophenyl)-2-(2-furoylamino)acrylic acid.
Wissenschaftliche Forschungsanwendungen
3-(2,4-dichlorophenyl)-2-(2-furoylamino)acrylic acid has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. 3-(2,4-dichlorophenyl)-2-(2-furoylamino)acrylic acid has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the development of the disease.
Eigenschaften
IUPAC Name |
(Z)-3-(2,4-dichlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO4/c15-9-4-3-8(10(16)7-9)6-11(14(19)20)17-13(18)12-2-1-5-21-12/h1-7H,(H,17,18)(H,19,20)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSQJPLENDCDFK-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-methylbenzamide](/img/structure/B5314899.png)
![N-(4-acetylphenyl)-4-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5314905.png)
![5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5314906.png)
![4-methyl-2-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}pyrimidine](/img/structure/B5314909.png)

![6,6-dimethyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-5-oxothiomorpholine-3-carboxamide](/img/structure/B5314923.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorobenzyl)acetamide](/img/structure/B5314931.png)


![4-(3-phenyl-1-piperazinyl)-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5314944.png)
![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3-carbonitrile](/img/structure/B5314954.png)
![propyl 4-[(5,7-dihydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B5314956.png)
![methyl 1-({[2-(dimethylamino)-1-methyl-2-oxoethyl]amino}carbonyl)cyclopropanecarboxylate](/img/structure/B5314960.png)
![4-(1H-imidazol-1-yl)-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5314990.png)